(2S)-3-{3-[2-(tert-butoxy)-2-oxoethoxy]phenyl}-2-[(tert-butoxycarbonyl)amino]propanoic acid
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Overview
Description
(2S)-3-{3-[2-(tert-butoxy)-2-oxoethoxy]phenyl}-2-[(tert-butoxycarbonyl)amino]propanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes tert-butoxy and tert-butoxycarbonyl groups, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-{3-[2-(tert-butoxy)-2-oxoethoxy]phenyl}-2-[(tert-butoxycarbonyl)amino]propanoic acid typically involves multiple steps. One common method includes the protection of amino acids followed by esterification and subsequent deprotection. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-{3-[2-(tert-butoxy)-2-oxoethoxy]phenyl}-2-[(tert-butoxycarbonyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-3-{3-[2-(tert-butoxy)-2-oxoethoxy]phenyl}-2-[(tert-butoxycarbonyl)amino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-3-{3-[2-(tert-butoxy)-2-oxoethoxy]phenyl}-2-[(tert-butoxycarbonyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid .
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate .
Uniqueness
(2S)-3-{3-[2-(tert-butoxy)-2-oxoethoxy]phenyl}-2-[(tert-butoxycarbonyl)amino]propanoic acid is unique due to its specific structural features, such as the presence of both tert-butoxy and tert-butoxycarbonyl groups. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C20H29NO7 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C20H29NO7/c1-19(2,3)27-16(22)12-26-14-9-7-8-13(10-14)11-15(17(23)24)21-18(25)28-20(4,5)6/h7-10,15H,11-12H2,1-6H3,(H,21,25)(H,23,24)/t15-/m0/s1 |
InChI Key |
VNXNIRTUELPGRU-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)COC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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